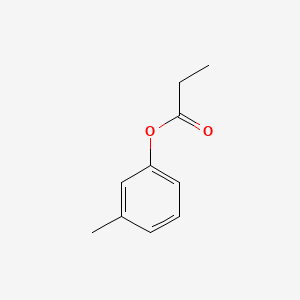
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by the presence of a dioxaphosphorinane ring with a mercapto group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction typically involves the formation of an intermediate, which is then converted to the desired product through further chemical transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Uniqueness
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-oxide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with sulfur-containing functional groups.
Properties
CAS No. |
45734-11-0 |
|---|---|
Molecular Formula |
C5H11O3PS |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C5H11O3PS/c1-5(2)3-7-9(6,10)8-4-5/h3-4H2,1-2H3,(H,6,10) |
InChI Key |
HFSPLJBNBHRTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
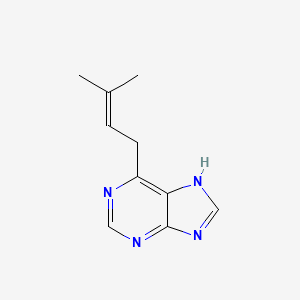
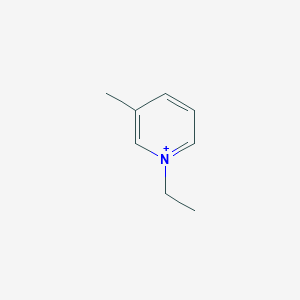
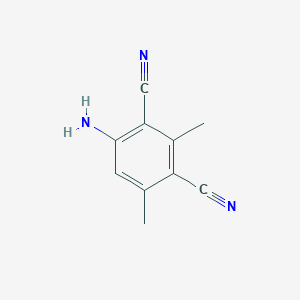
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)

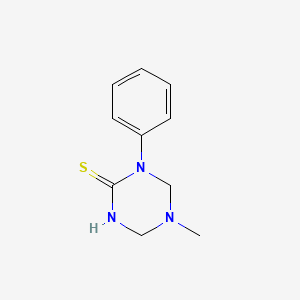
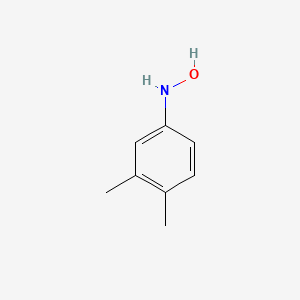
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)


